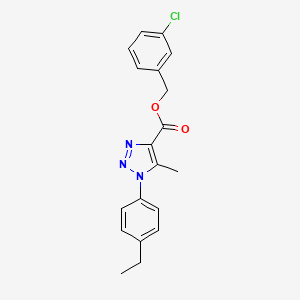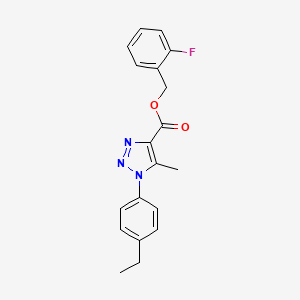![molecular formula C22H17ClFN5O3 B6551565 N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide CAS No. 1040677-66-4](/img/structure/B6551565.png)
N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a pteridin-1-yl group, which is a bicyclic ring system found in many biological compounds such as folic acid and pterins. It also contains a 3-chloro-4-methylphenyl group and a 4-fluorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pteridin-1-yl group might undergo reactions with nucleophiles or electrophiles, and the phenyl groups might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wirkmechanismus
Target of Action
AKOS021695194, also known as SR-9009 , is a REV-ERB agonist . REV-ERBs are nuclear receptors that play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms .
Mode of Action
SR-9009 acts as a REV-ERB agonist . It modulates normal metabolism processes and energy utilization in the body . It binds to both the active and exo sites of the REV-ERB receptors, prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by SR-9009 is the circadian rhythm pathway . By acting as a REV-ERB agonist, SR-9009 influences the body’s internal clock, which governs cycles of sleepiness and alertness, effectively managing various bodily functions according to a day-night cycle .
Result of Action
The molecular and cellular effects of SR-9009’s action primarily involve the modulation of the body’s circadian rhythms . This can have wide-ranging effects on various bodily functions, including sleep patterns, eating patterns, hormone release, and metabolism .
Action Environment
Environmental factors such as light and dark cycles can influence the action, efficacy, and stability of SR-9009, given its role in regulating circadian rhythms . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O3/c1-13-2-7-16(10-17(13)23)27-18(30)12-28-20-19(25-8-9-26-20)21(31)29(22(28)32)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJMGGHJNNDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-methylphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6551483.png)
![N-(4-chlorophenyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6551493.png)
![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B6551510.png)
![2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6551517.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6551518.png)


![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide](/img/structure/B6551543.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6551549.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6551552.png)
![N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide](/img/structure/B6551562.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide](/img/structure/B6551570.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide](/img/structure/B6551577.png)
![3-[(4-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6551584.png)
